molecular formula H12N3O7P B1589347 hydroxyazanium;phosphate CAS No. 20845-01-6

hydroxyazanium;phosphate

Cat. No.: B1589347
CAS No.: 20845-01-6
M. Wt: 197.09 g/mol
InChI Key: ZOYOYNHYKLRFRQ-UHFFFAOYSA-K
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Description

hydroxyazanium;phosphate is an inorganic compound with the chemical formula H₁₂N₃O₇P. It is a white crystalline solid that is highly soluble in water. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

hydroxyazanium;phosphate can be synthesized through several methods. One common synthetic route involves the reaction of hydroxylamine with phosphoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

hydroxyazanium;phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

hydroxyazanium;phosphate has a wide range of scientific research applications. In chemistry, it is used as a reducing agent and in the synthesis of metal nanoparticles. In biology, it is employed in the preparation of various biochemical reagents. In medicine, it is used in the development of pharmaceuticals and diagnostic agents. Industrially, it is utilized in the purification of wastewater by removing heavy metals .

Mechanism of Action

The mechanism of action of hydroxylammonium phosphate (3:1) involves its ability to donate electrons in redox reactions. This property makes it an effective reducing agent. The molecular targets and pathways involved in its action include various enzymes and biochemical pathways that are sensitive to changes in redox states.

Comparison with Similar Compounds

hydroxyazanium;phosphate can be compared with other similar compounds such as hydroxylammonium sulfate and hydroxylammonium chloride. While all these compounds share similar chemical properties, hydroxylammonium phosphate (3:1) is unique in its higher solubility in water and its specific applications in the synthesis of metal nanoparticles and wastewater purification .

Similar Compounds::
  • Hydroxylammonium sulfate
  • Hydroxylammonium chloride
  • Hydroxylamine hydrochloride

Properties

IUPAC Name

hydroxyazanium;phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H4NO.H3O4P/c3*1-2;1-5(2,3)4/h3*2H,1H3;(H3,1,2,3,4)/q3*+1;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYOYNHYKLRFRQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH3+]O.[NH3+]O.[NH3+]O.[O-]P(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H12N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20845-01-6
Record name Hydroxylammonium phosphate (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylammonium phosphate (3:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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